

# Methyl 9-decenoate hydroformylation catalyst recycling efficiency

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## Compound Focus: Methyl 9-decenoate

CAS No.: 25601-41-6

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## Catalyst Recycling Performance Data

The table below summarizes the quantitative results for a rhodium-based catalyst recycling process in **methyl 9-decenoate** hydroformylation, as reported in a 2025 study.

Performance Metric	Result / Value	Context & Explanation
Rhodium Loss Rate	0.018 % h <sup>-1</sup>	Extremely low rate of rhodium leaching from the aqueous catalyst phase per hour of continuous operation [1].
Final Rhodium in Product	79 ppb	Parts per billion (ppb) of rhodium metal detected in the final organic product stream [1].
Catalyst Productivity	4.4 kg product / mg Rh lost	Amount of product (methyl 11-oxoundecanoate) obtained per milligram of rhodium catalyst lost to the product phase [1].
Space-Time Yield (STY)	76.5 kg h <sup>-1</sup> m <sup>-3</sup>	Mass of product produced per unit volume of reactor per unit time, indicating high reactor efficiency [1].

Performance Metric	Result / Value	Context & Explanation
Catalyst System	Rh-sulfoXantphos / randomly methylated $\beta$ -cyclodextrin	The homogeneous rhodium catalyst, made water-soluble with a sulfonated ligand, is combined with a cyclodextrin as a "phase-transfer agent" [1].
Process Configuration	Continuous miniplant	The reaction and separation occur continuously in a specialized small-scale plant, allowing for steady-state operation [1].

## Detailed Experimental Protocol

The high recycling efficiency was achieved using an **aqueous biphasic system intensified with randomly methylated  $\beta$ -cyclodextrins (CD)**. Here is a detailed methodology based on the optimized process [1].

### 1. Reaction and Catalyst System

- **Catalyst:** Rhodium complexed with the water-soluble ligand **sulfoXantphos**. This ligand is critical for achieving high regioselectivity towards the linear aldehyde and for retaining the rhodium in the aqueous phase.
- **Phase-Transfer Agent: Randomly methylated  $\beta$ -cyclodextrin.** The study optimized the **CD/Rh ratio** between 100 and 750. This ratio is a critical parameter, as the CD molecules form host-guest inclusion complexes with the non-polar **methyl 9-decenoate** substrate, facilitating its transport into the aqueous catalyst phase and significantly boosting the reaction rate.
- **Phases:** The system consists of an organic phase (containing the substrate and product) and an aqueous phase (containing the Rh-CD catalyst complex).

**2. Optimized Reaction Conditions** The following conditions were identified through a structured Design of Experiments (DoE) approach:

- **Temperature:** Optimized within a range of **100–160 °C**.
- **Catalyst Concentration:** Up to **2.2 mmol/L**.
- **Phase Ratio (organic/aqueous):** Investigated in a range of **0.2–0.8**.

### 3. Continuous Operation and Catalyst Recycling

- The optimized batch conditions were successfully transferred to a **continuous miniplant**.

- The separation of the product-rich organic phase from the catalyst-rich aqueous phase is achieved via simple **decantation** due to their immiscibility.
- The aqueous catalyst phase is continuously recycled back to the reactor.
- In this continuous setup, the system retained **30% of its initial native activity** while achieving the minimal rhodium loss mentioned above.

## Troubleshooting Common Issues

Here are answers to potential FAQs that researchers might encounter when developing or replicating such a process.

**Q1: What are the common side reactions, and how can they be minimized?** The Rh-sulfoXantphos system was selected for its high regioselectivity. However, potential side reactions include **hydrogenation** of the alkene to methyl decanoate, **isomerization** of the double bond, and subsequent hydroformylation to branched aldehydes, and over-reduction to alcohol [1]. These are minimized by using the selective sulfoXantphos ligand and optimizing reaction conditions (e.g., syngas pressure, temperature) via DoE to favor the desired hydroformylation pathway [1].

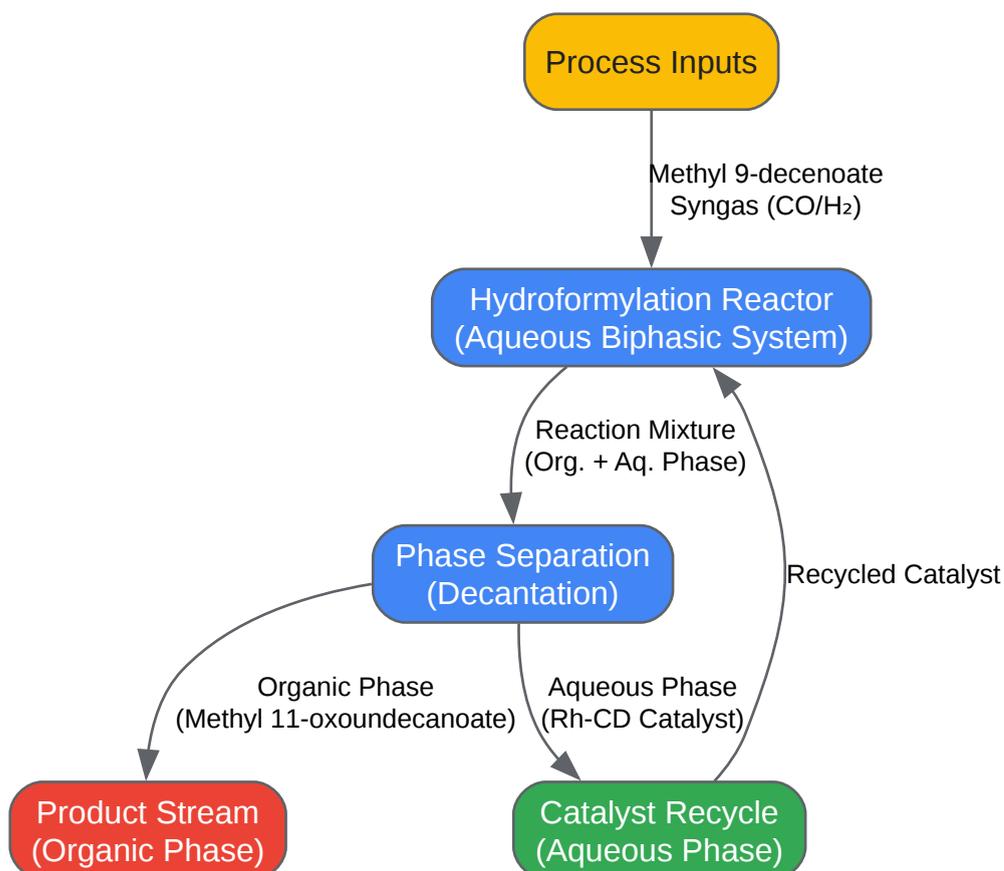
**Q2: The reaction rate in my aqueous biphasic system is low. How can I intensify it?** As demonstrated in the cited research, the use of **cyclodextrins as mass transfer promoters** is a highly effective strategy [1]. You can systematically investigate the **CD/Rh ratio**. Be aware that very high ratios can lead to undesirably high solution viscosity [1]. Another parameter to optimize is the **organic/aqueous phase ratio**, which can impact productivity [1].

**Q3: Besides cyclodextrins, what other strategies exist for catalyst recycling?** Several other strategies have been investigated for homogeneous catalyst recycling in hydroformylation, including [1]:

- **Thermomorphic Multicomponent Solvent (TMS) Systems:** The reaction occurs in a single homogenous phase at elevated temperature but separates into two phases upon cooling for easy catalyst recovery.
- **Supported Catalysts:** Immobilizing the catalyst on a solid support (e.g., Supported Ionic Liquid Phase - SILP) or using heterogeneous catalysts.
- **Membrane Filtration:** Using membranes to retain the large catalyst molecules while allowing products to pass through.

## Process Workflow Diagram

The following diagram illustrates the logical workflow of the continuous, cyclodextrin-mediated hydroformylation process.



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## References

1. Continuous Production of Bifunctional Platform Chemicals From Plant... [pmc.ncbi.nlm.nih.gov]

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